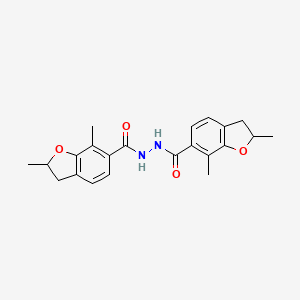![molecular formula C13H14ClN3OS B13714905 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
準備方法
The synthesis of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
化学反応の分析
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
科学的研究の応用
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.
類似化合物との比較
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects against immune-induced nitric oxide generation.
5-Bromo-4-(trifluoromethyl)-2-pyridylamine: Used in the synthesis of functionalized pyridines.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14ClN3OS |
|---|---|
分子量 |
295.79 g/mol |
IUPAC名 |
5-chloro-2-(2-propan-2-ylsulfanylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3OS/c1-8(2)19-11-6-4-3-5-10(11)16-13-15-7-9(14)12(18)17-13/h3-8H,1-2H3,(H2,15,16,17,18) |
InChIキー |
ZACXTTDBTPOUFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC=CC=C1NC2=NC=C(C(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
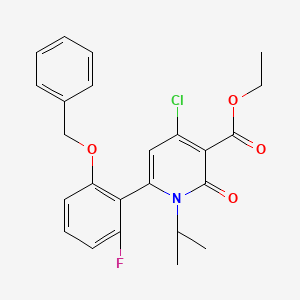
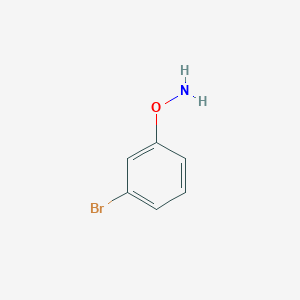
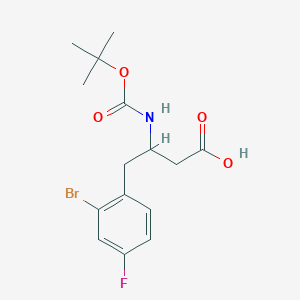

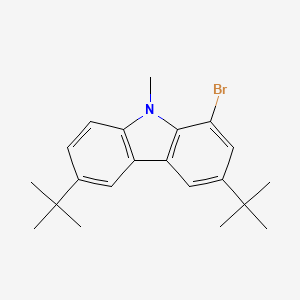
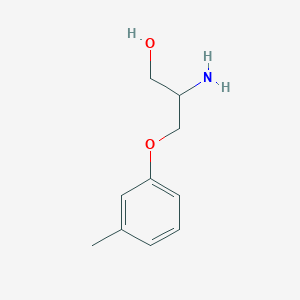
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethyl]pentanamide](/img/structure/B13714852.png)

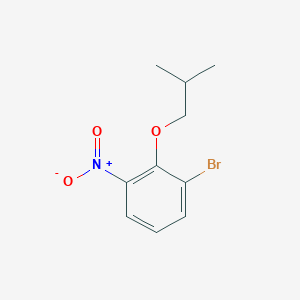
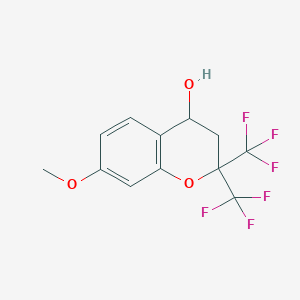
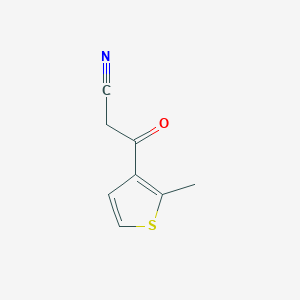
![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
